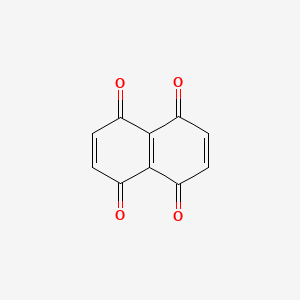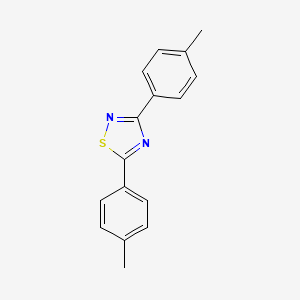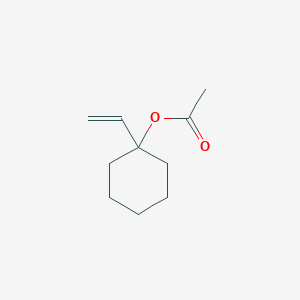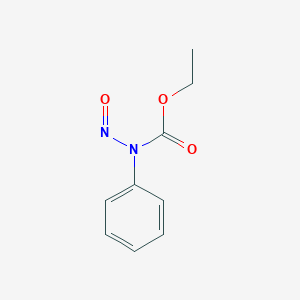![molecular formula C12H9Cl2N3 B14721167 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline CAS No. 17596-04-2](/img/structure/B14721167.png)
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline is an aromatic azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color properties, making it a significant component in the dye industry. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with another aromatic amine, such as 3-chloroaniline, under alkaline conditions to form the azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also participate in electrophilic substitution reactions, allowing it to modify biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloroaniline: A precursor in the synthesis of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline.
3-chlorophenylhydrazine: Another compound with similar structural features and reactivity.
3-chloropropionyl chloride: Used in various organic synthesis reactions .
Uniqueness
This compound is unique due to its dual aromatic structure linked by an azo group, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its vibrant color make it particularly valuable in the dye industry and scientific research .
Eigenschaften
CAS-Nummer |
17596-04-2 |
|---|---|
Molekularformel |
C12H9Cl2N3 |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9Cl2N3/c13-9-3-1-5-11(7-9)15-17-16-12-6-2-4-10(14)8-12/h1-8H,(H,15,16) |
InChI-Schlüssel |
LJFGVHJIOVPLEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NN=NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)




![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)

![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)


![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
